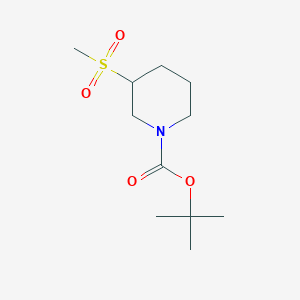

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15922500

Molecular Formula: C11H21NO4S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4S |

|---|---|

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | tert-butyl 3-methylsulfonylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3 |

| Standard InChI Key | QVCHFSNORRFEHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate (IUPAC name: tert-butyl 3-methylsulfonylpiperidine-1-carboxylate) belongs to the class of piperidine derivatives. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is substituted at the 3-position with a methylsulfonyl group (-SO₂CH₃) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

Molecular Characteristics

The compound’s molecular formula is C₁₁H₂₁NO₄S, with a molecular weight of 263.36 g/mol. Key structural features include:

-

Piperidine core: Provides conformational rigidity and hydrogen-bonding capabilities.

-

Methylsulfonyl group: A strong electron-withdrawing substituent that enhances solubility and influences reactivity.

-

Boc protection: Stabilizes the amine group during synthetic workflows.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₄S | |

| Molecular Weight | 263.36 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Soluble in organic solvents |

Synthesis and Reaction Pathways

The synthesis of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate involves functionalization of the piperidine ring. A representative protocol is outlined below:

Key Synthetic Steps

-

Starting Material: (S)-N-Boc-3-piperidinol serves as the precursor.

-

Sulfonylation: Reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) at 0°C in toluene.

-

Workup: Extraction with ethyl acetate, washing with sodium bicarbonate, and drying over anhydrous sodium sulfate.

-

Purification: Column chromatography yields the final product.

Reaction Conditions

-

Temperature: 0°C (initial), room temperature (workup).

-

Reagents: MsCl (1.2 equiv), TEA (1.5 equiv).

-

Solvent: Toluene.

This method achieves high yields (≥90%) for analogous compounds, as seen in the synthesis of (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate .

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the piperidine hydroxyl group on the electrophilic sulfur of MsCl. TEA acts as a base, scavenging HCl to drive the reaction forward.

Modulation of Inflammatory Pathways

Methylsulfonyl groups are known to inhibit NF-κB signaling, suggesting potential anti-inflammatory applications.

Future Directions

-

Pharmacological Profiling: Evaluate kinase inhibition or GPCR modulation.

-

Synthetic Optimization: Develop enantioselective routes using chiral catalysts.

-

Formulation Studies: Assess bioavailability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume